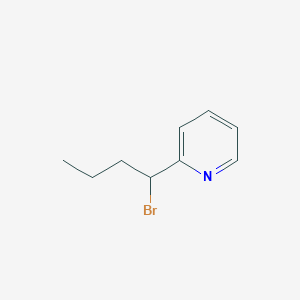

2-(1-Bromobutyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12BrN |

|---|---|

Molecular Weight |

214.10 g/mol |

IUPAC Name |

2-(1-bromobutyl)pyridine |

InChI |

InChI=1S/C9H12BrN/c1-2-5-8(10)9-6-3-4-7-11-9/h3-4,6-8H,2,5H2,1H3 |

InChI Key |

PMOATFSWBMHHEM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C1=CC=CC=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 1 Bromobutyl Pyridine and Analogous Structures

Direct Bromination of Alkyl Pyridines

This approach begins with a precursor molecule, such as 2-butylpyridine, and introduces a bromine atom directly onto the alkyl side-chain. The key to this strategy is achieving high regioselectivity for the C-1 position of the butyl group, which is activated by the adjacent pyridine (B92270) ring.

N-Bromosuccinimide (NBS) Mediated Side-Chain Bromination

A primary method for achieving selective side-chain bromination is the Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) as the brominating agent. masterorganicchemistry.com This reaction proceeds via a free-radical chain mechanism, typically initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. sci-hub.selibretexts.org

The mechanism is analogous to the well-known benzylic bromination of toluene (B28343) derivatives. masterorganicchemistry.comchemistrysteps.com The process begins with the initiation step, where a small amount of bromine radical (Br•) is generated. This radical then abstracts a hydrogen atom from the carbon adjacent to the pyridine ring (the α-position) of 2-butylpyridine. libretexts.org This position is preferentially attacked because the resulting radical is stabilized by resonance with the aromatic pyridine ring, much like a benzylic radical. chemistrysteps.com The newly formed pyridylalkyl radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to yield the desired 2-(1-Bromobutyl)pyridine and another bromine radical, which continues the chain reaction. masterorganicchemistry.com The use of NBS is advantageous because it maintains a low, steady concentration of Br₂, which minimizes competitive side reactions such as electrophilic addition to the aromatic ring. masterorganicchemistry.com

A pertinent example is the synthesis of the analogous structure 2-(1-bromobutyl)quinoline, which was successfully prepared from 2-butylquinoline (B11908802) in a 68% yield, demonstrating the efficacy of this method for heteroaromatic systems. beilstein-journals.org

Regioselectivity and Diastereoselectivity in Side-Chain Halogenation

The high regioselectivity of NBS bromination for the α-position of the alkyl side-chain is a direct consequence of radical stability. chemistrysteps.com The C-H bond at the position adjacent to the pyridine ring is weaker than other C-H bonds in the alkyl chain due to the resonance stabilization of the radical formed upon its cleavage. This electronic factor strongly directs the halogenation to this specific site.

However, competing reactions can occur, most notably electrophilic substitution on the pyridine ring itself (nuclear bromination). cecri.res.in Reaction conditions must be carefully controlled to favor the radical pathway. This typically involves the use of non-polar solvents and the presence of a radical initiator, while avoiding Lewis acid catalysts that would promote electrophilic aromatic substitution. cecri.res.in

Regarding diastereoselectivity, the radical intermediate formed at the C-1 position of the butyl chain is trigonal planar. The subsequent attack by the bromine source can occur from either face with equal probability. Consequently, if the reaction is performed on an achiral substrate like 2-butylpyridine, the product, this compound, will be a racemic mixture of the (R) and (S) enantiomers. Achieving diastereoselectivity would require the use of a chiral substrate or the intervention of a chiral catalyst or auxiliary, which is outside the scope of standard NBS bromination.

Optimization of Reaction Conditions for Selective Bromination

Achieving a high yield of the desired mono-brominated product requires careful optimization of several reaction parameters. A significant challenge is preventing over-bromination, as studies on analogous alkylpyridines have shown that the use of excess NBS can lead to di- or even tri-brominated products. sci-hub.se For example, the reaction of 4-ethylpyridine (B106801) with NBS and benzoyl peroxide was reported to yield 4-(1,1-dibromoethyl)pyridine. sci-hub.se

Continuous flow photoreactors represent a modern approach to optimizing such reactions, allowing for precise control over temperature, residence time, and irradiation, which can enhance selectivity and safety. researchgate.netrsc.org

Below is a table summarizing key parameters for optimizing the selective bromination of alkylpyridines.

| Parameter | Influence on Reaction | Optimized Conditions |

| Brominating Agent | Controls the bromine source. | N-Bromosuccinimide (NBS) is preferred to maintain a low Br₂ concentration and favor side-chain bromination. masterorganicchemistry.com |

| Stoichiometry | Affects the degree of bromination. | Using approximately 1 equivalent of NBS is crucial to maximize the yield of the mono-brominated product and avoid polybromination. sci-hub.se |

| Solvent | Influences radical vs. ionic pathways. | Non-polar aprotic solvents like carbon tetrachloride (CCl₄) or cyclohexane (B81311) are typically used to promote the radical mechanism. libretexts.org |

| Initiator | Starts the radical chain reaction. | A radical initiator such as AIBN or benzoyl peroxide, or irradiation with UV light, is required. sci-hub.se |

| Temperature | Affects reaction rate and side reactions. | Reactions are often run at the reflux temperature of the solvent (e.g., 77 °C for CCl₄) to ensure steady radical initiation. libretexts.org |

Introduction of Brominated Alkyl Chains onto Pyridine Rings

An alternative synthetic route involves forming the carbon-carbon bond between the pyridine nucleus and a pre-brominated four-carbon chain. This approach circumvents the need for selective bromination of an alkylpyridine precursor.

Nucleophilic Substitution Reactions with Halogenated Butyl Moieties

This strategy relies on the principles of nucleophilic substitution. byjus.com In one scenario, a nucleophilic pyridine species can react with an electrophilic butyl derivative. For instance, an organometallic pyridine reagent, such as 2-lithiopyridine or a 2-pyridyl Grignard reagent, could be reacted with an electrophile like 1,1-dibromobutane.

Conversely, the polarity can be reversed. Pyridine rings containing a good leaving group in the 2-position are susceptible to nucleophilic aromatic substitution (SNAr). quimicaorganica.orgnih.gov For example, 2-fluoropyridine (B1216828) is highly reactive towards nucleophiles, reacting with sodium ethoxide 320 times faster than 2-chloropyridine. nih.gov A butyl-derived nucleophile could potentially displace such a leaving group.

A related method involves the Williamson ether synthesis, as demonstrated in the preparation of 2-[2-[(4-Bromobutyl)oxy]ethyl]pyridine from 2-pyridineethanol and 1,4-dibromobutane (B41627), showcasing the utility of brominated butane (B89635) derivatives in pyridine functionalization. prepchem.com The direct alkylation of pyridine itself with a reagent like 1-bromobutane (B133212) is also a possibility, but this often leads to a mixture of products, including N-alkylation and substitution at various ring positions. smolecule.com

Metal-Free Approaches for Pyridine Functionalization

Recent advancements have led to the development of metal-free methods for the C-H functionalization of pyridine rings. nih.govbeilstein-journals.org One notable strategy involves the use of a strong, non-nucleophilic base to directly deprotonate the pyridine ring, followed by reaction with an alkyl halide electrophile.

For example, it has been shown that using n-butylsodium allows for the deprotonation of pyridine, leading to a sodiated intermediate. This intermediate can then undergo a direct, transition-metal-free alkylation reaction with various primary alkyl halides. researchgate.netchemrxiv.org While this method has been effectively used to functionalize the C4-position, the regioselectivity is highly dependent on the base and substituents present on the pyridine ring. chemrxiv.org The inherent directing effects of the nitrogen atom typically favor functionalization at the C2 position, but overcoming this intrinsic reactivity is a key challenge that modern synthetic methods continue to address. chemrxiv.org

Base-Catalyzed Strategies for Bromobutyl Pyridine Synthesis

Base-catalyzed reactions represent a fundamental approach for the synthesis of this compound and its structural isomers. These methods typically involve the deprotonation of a suitable precursor, followed by reaction with an electrophile.

One common strategy is the alkylation of 2-picoline (2-methylpyridine) using a strong base to generate a nucleophilic picolyl anion, which then reacts with an alkyl halide. Organolithium reagents, such as n-butyllithium (n-BuLi) or phenyllithium, are often employed for the deprotonation of 2-picoline. nih.gov The acidity of the methyl group in 2-picoline (pKa ≈ 34) necessitates the use of a strong base for quantitative deprotonation. nih.gov The resulting 2-picolyllithium can then be alkylated. For instance, the reaction of 2-picolyllithium with an appropriate alkyl halide can yield a substituted pyridine. acs.org

Another base-catalyzed approach involves the direct alkylation of pyridine. This can be accomplished using a strong base like sodium hydride or potassium carbonate with 1-bromobutane. smolecule.com The reaction can proceed via nucleophilic substitution at the nitrogen atom or the adjacent carbon. smolecule.com For example, the synthesis of 2-(bromomethyl)pyridine (B1332372) has been demonstrated using potassium carbonate in acetone. chemicalbook.com

The choice of base and reaction conditions is crucial and can influence the regioselectivity and yield of the desired product. For instance, the use of lithium diisopropylamide (LDA) has been explored for the deprotonation of 2,6-lutidine. nih.gov

Table 1: Examples of Base-Catalyzed Alkylation of Picolines

| Picoline Derivative | Base | Alkylating Agent | Product | Reference |

|---|---|---|---|---|

| 2-Picoline | Phenyllithium | Isopropyl bromide | 2-Isobutylpyridine | acs.org |

Stereoselective Synthesis of Chiral this compound Analogues

The development of stereoselective methods to produce chiral this compound analogues is of significant interest due to the importance of enantiomerically pure compounds in various fields, including pharmaceuticals. These methods aim to control the three-dimensional arrangement of atoms in the molecule, leading to the formation of a single enantiomer or diastereomer.

One approach to achieving stereoselectivity is through the use of chiral catalysts or auxiliaries. uni-bonn.de For example, the dearomatization of pyridine derivatives can be a powerful tool for creating chiral piperidines and pyridones. mdpi.com Catalytic and stereoselective synthesis of partially hydrogenated pyridines can be achieved through dearomative reactions of pyridine derivatives. mdpi.com The stereoselectivity of such reactions can sometimes be controlled by temperature, where lower temperatures may favor the kinetic product and higher temperatures may lead to the thermodynamic product. mdpi.com

Another strategy involves the stereoselective synthesis of chiral ligands which can then be used in metal-catalyzed reactions. For instance, a chiral 2,2'-bipyridinediol ligand has been synthesized with excellent stereoselectivity (99% de and >99.5% ee) through an O2-mediated oxidative homocoupling of a chiral pyridine N-oxide. rsc.org This ligand, when complexed with a metal like Fe(II), can induce asymmetry in subsequent reactions. rsc.org

While direct stereoselective syntheses specifically for this compound are not extensively detailed in the provided results, the principles of asymmetric synthesis applied to pyridine derivatives are well-established and could be adapted for this target molecule. This might involve the asymmetric alkylation of a prochiral pyridine precursor or the resolution of a racemic mixture of this compound.

Advanced Synthetic Techniques for this compound

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, advanced techniques like microwave-assisted synthesis and continuous flow chemistry have emerged. These methods offer significant advantages in terms of efficiency, safety, and scalability.

Microwave-assisted organic synthesis utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times and improved yields. organic-chemistry.orgresearchgate.net This technique has been successfully applied to the synthesis of various pyridine derivatives. organic-chemistry.orgresearchgate.net

For example, a one-pot Bohlmann-Rahtz procedure for preparing tri- or tetrasubstituted pyridines has been developed using microwave irradiation. organic-chemistry.orgresearchgate.net This method allows for a Michael addition and a cyclodehydration to occur in a single step at 170°C, with reaction times as short as 10-20 minutes. organic-chemistry.org The use of polar solvents like DMSO can further enhance the efficiency, with yields reaching up to 98%. organic-chemistry.org Catalysts such as acetic acid or zinc bromide can also be employed to accelerate the transformation. organic-chemistry.org

Microwave-assisted synthesis has also been used for the synthesis of isothiazolopyridines, pyridothiazines, and pyridothiazepines, demonstrating its versatility in heterocyclic chemistry. mdpi.com The synthesis of ipsapirone, a pyrimidine (B1678525) derivative, was achieved with significantly reduced reaction times (not exceeding 10 minutes) using microwave radiation. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Bohlmann-Rahtz Pyridine Synthesis

| Method | Reaction Time | Yield | Conditions | Reference |

|---|---|---|---|---|

| Conventional Heating | Two-step, long duration | Lower | High temperatures | researchgate.net |

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a microreactor or a larger flow system. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved safety, reproducibility, and scalability. escholarship.orgbeilstein-journals.org

The synthesis of pyridinium (B92312) salts, for instance, has been optimized using a continuous flow setup coupled with Bayesian optimization. escholarship.org This approach allowed for the simultaneous optimization of reaction yield and production rate. escholarship.org The quaternization of poly(4-vinylpyridine) with bromobutane has also been demonstrated using continuous flow chemistry, highlighting its applicability to material synthesis. escholarship.org

Furthermore, the Bohlmann–Rahtz pyridine synthesis and the Hantzsch dihydropyridine (B1217469) synthesis have been successfully carried out in a microwave flow reactor, combining the benefits of both advanced techniques. beilstein-journals.org This allows for the continuous processing of materials, making it an attractive method for industrial applications. beilstein-journals.org The catalytic N-oxidation of pyridine derivatives has also been efficiently performed in a packed-bed microreactor under continuous flow conditions, offering a safer and greener alternative to batch processes. organic-chemistry.org

Reactivity and Transformation of 2 1 Bromobutyl Pyridine

Nucleophilic Substitution Reactions at the Bromine-Bearing Carbon

The carbon atom attached to the bromine in 2-(1-Bromobutyl)pyridine is susceptible to attack by nucleophiles, leading to the displacement of the bromide ion. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds.

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis. Organometallic reagents, such as Grignard and organozinc reagents, are powerful nucleophiles capable of reacting with the electrophilic carbon of the bromobutyl group.

Grignard Reagents: While the direct formation of a Grignard reagent from this compound can be complicated by the presence of the pyridine (B92270) ring, the reaction of this compound with other Grignard reagents (R-MgX) can proceed via a nucleophilic substitution pathway. However, a more common strategy involves a metal-catalyzed cross-coupling approach. A recent development has shown that purple light can promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, proceeding through a single electron transfer (SET) mechanism. organic-chemistry.org

Organozinc Reagents: Organozinc reagents (R-ZnX) offer a milder alternative to Grignard reagents and are known for their high functional group tolerance. wikipedia.orgsigmaaldrich.com The reaction of an organozinc compound with this compound, typically catalyzed by a palladium or nickel complex, results in the formation of a new carbon-carbon bond. This type of reaction falls under the umbrella of Negishi coupling, which is highly effective for coupling alkyl halides. wikipedia.orgwikipedia.org The direct synthesis of an organozinc reagent from this compound is also feasible through the direct insertion of activated zinc into the carbon-bromine bond. nih.gov

| Reagent Type | General Reaction | Key Features |

|---|---|---|

| Grignard Reagents | This compound + R-MgX → 2-(1-R-butyl)pyridine + MgXBr | Highly reactive, requires anhydrous conditions. Can be prone to side reactions with the pyridine ring. Light-promoted catalyst-free methods are emerging. organic-chemistry.org |

| Organozinc Reagents | This compound + R-ZnX --(Pd/Ni catalyst)--> 2-(1-R-butyl)pyridine + ZnXBr | Milder than Grignard reagents, high functional group tolerance. wikipedia.orgsigmaaldrich.com Often used in Negishi cross-coupling reactions. wikipedia.org |

Nucleophilic substitution reactions with heteroatom nucleophiles provide a direct route to introduce nitrogen, oxygen, or sulfur functionalities.

C-N Bond Formation: Amines, amides, and other nitrogen-containing nucleophiles can displace the bromide to form the corresponding substituted amines. These reactions are often carried out in the presence of a base to neutralize the HBr byproduct.

C-O Bond Formation: Alkoxides and phenoxides react with this compound to yield ethers. The use of a strong base is typically required to generate the alkoxide or phenoxide in situ.

C-S Bond Formation: Thiolates are excellent nucleophiles and readily react to form thioethers. The reaction proceeds efficiently under basic conditions.

| Bond Formed | Nucleophile | Product Type | Typical Conditions |

|---|---|---|---|

| C-N | Amine (R-NH2), Azide (N3-) | Substituted Amine, Azide | Base (e.g., K2CO3, Et3N), Polar solvent (e.g., DMF, CH3CN) |

| C-O | Alkoxide (R-O-), Phenoxide (Ar-O-) | Ether | Strong base (e.g., NaH) to generate nucleophile, Anhydrous solvent (e.g., THF) |

| C-S | Thiolate (R-S-) | Thioether | Base (e.g., NaOH, K2CO3), Polar solvent |

Metal-Catalyzed Cross-Coupling Reactions

Palladium and copper-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. wikipedia.org

Palladium catalysts are widely used due to their high functional group tolerance and catalytic activity. wikipedia.org

Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide. wikipedia.orgorganic-chemistry.org this compound can serve as the electrophilic partner, reacting with a variety of organozinc compounds in the presence of a palladium catalyst to form a C-C bond. wikipedia.orgwikipedia.org This method is particularly useful for coupling sp3-hybridized carbons. wikipedia.org

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (boronic acid or ester) with an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.com While typically used for sp2-sp2 couplings, advancements have enabled the use of alkyl halides. organic-chemistry.org The reaction of this compound with a boronic acid under Suzuki conditions would provide a versatile route to various substituted pyridines. nih.govresearchgate.net

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper catalysts. wikipedia.orgorganic-chemistry.org The direct Sonogashira coupling of an alkyl halide like this compound is less common than with aryl or vinyl halides, but related methodologies are continuously being developed. washington.eduscirp.org

| Reaction | Coupling Partner | Catalyst System | Bond Formed |

|---|---|---|---|

| Negishi | Organozinc (R-ZnX) | Pd(0) or Ni(0) complex | C-C |

| Suzuki | Organoboron (R-B(OH)2) | Pd(0) complex, Base | C-C |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt, Base | C(sp3)-C(sp) |

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for the formation of carbon-heteroatom bonds. These methods can be more economical than their palladium-catalyzed counterparts. researchgate.netrsc.orgresearchgate.net

C-N Bond Formation: Copper catalysts facilitate the coupling of this compound with amines, amides, and other nitrogen nucleophiles. researchgate.netmdpi.com These reactions often require a ligand to stabilize the copper catalyst and a base.

C-O Bond Formation: The copper-catalyzed etherification of alkyl halides with alcohols or phenols provides an efficient route to ethers. nih.govorganic-chemistry.org This method can be advantageous when the corresponding alkoxide or phenoxide is difficult to handle.

C-S Bond Formation: Copper catalysis can also be employed for the formation of thioethers from thiols and alkyl halides.

| Bond Formed | Reagents | Catalyst System | Product |

|---|---|---|---|

| C-N | Amine/Amide | Cu(I) salt, Ligand, Base | Substituted Amine/Amide |

| C-O | Alcohol/Phenol | Cu(I) salt, Ligand, Base | Ether |

Radical Reactions Involving the Bromobutyl Moiety

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can then participate in various transformations. Such reactions are typically initiated by radical initiators (e.g., AIBN) or photochemically.

The resulting radical at the 1-position of the butyl chain is stabilized by the adjacent pyridine ring, facilitating its formation. This radical can then undergo a variety of reactions, including:

Addition to Alkenes: The radical can add across a double bond to form a new carbon-carbon bond and another radical species, propagating a chain reaction.

Reduction: The radical can be quenched by a hydrogen atom donor to afford 2-butylpyridine.

Coupling: Two radicals can combine to form a dimer.

A recent study has shown that purple light can promote the radical coupling of bromopyridines with Grignard reagents, indicating the feasibility of radical pathways for this class of compounds. organic-chemistry.org

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine ring, an analogue of benzene (B151609) containing a nitrogen atom, exhibits distinct reactivity towards electrophilic aromatic substitution (EAS). The inherent electronegativity of the nitrogen atom withdraws electron density from the aromatic system, rendering the ring significantly less nucleophilic and thus less reactive towards electrophiles than benzene. This deactivating effect is a hallmark of pyridine chemistry. youtube.comyoutube.com

Furthermore, many electrophilic substitution reactions, such as nitration and sulfonation, require strongly acidic conditions. Under these conditions, the basic lone pair of electrons on the pyridine nitrogen is protonated, forming a pyridinium (B92312) cation. rsc.org This positive charge intensifies the electron-withdrawing nature of the ring, leading to even stronger deactivation. Consequently, EAS reactions on pyridine typically demand more vigorous conditions (e.g., higher temperatures) compared to those for benzene. youtube.com

The regiochemical outcome of EAS on a substituted pyridine is dictated by the stability of the cationic intermediate (the sigma complex or arenium ion). For a 2-substituted pyridine, electrophilic attack can theoretically occur at the C-3, C-4, C-5, or C-6 positions.

Attack at C-3 or C-5: Attack at these positions (meta to the nitrogen) produces a carbocation intermediate where the positive charge is distributed across three carbon atoms through resonance.

Attack at C-4 or C-6: Attack at these positions (para or ortho to the nitrogen) results in a resonance-stabilized intermediate as well, but one of the contributing resonance structures places the positive charge directly on the highly electronegative nitrogen atom. This structure is energetically very unfavorable and contributes little to the stability of the hybrid. youtube.comquimicaorganica.org

Therefore, electrophilic substitution on pyridine derivatives preferentially occurs at the 3-position (and the equivalent 5-position) to avoid this unstable intermediate. quora.com

Derivatization Strategies for Synthetic Applications and Characterization

While the parent molecule this compound lacks hydroxyl or amine functional groups, its hypothetical derivatives containing these moieties would be amenable to standard derivatization techniques. Such strategies are crucial for protecting reactive groups, enhancing solubility, or preparing derivatives for characterization.

Silylation is a common chemical process for converting acidic protons, such as those in hydroxyl (-OH) and amine (-NH2) groups, into silyl ethers and silyl amines, respectively. This is primarily used as a protection strategy to prevent these functional groups from interfering with subsequent reactions.

For a hypothetical hydroxyl or amine derivative of this compound (e.g., 2-(1-Bromobutyl)pyridin-4-ol), silylation would proceed by reaction with a silyl halide in the presence of a base.

Reagents: Common silylating agents include chlorotrimethylsilane (TMSCl) and the bulkier tert-butyldimethylsilyl chloride (TBDMSCl).

Base: A non-nucleophilic base such as triethylamine (Et3N) or imidazole is used to neutralize the HCl generated during the reaction.

The resulting silyl ether or amine is generally stable under neutral or basic conditions but can be easily cleaved to regenerate the original functional group under acidic conditions or with a fluoride source (e.g., tetrabutylammonium fluoride, TBAF).

Alkylation and acylation are fundamental transformations for adding carbon-based chains or acyl groups to a molecule.

On the Pyridine Nitrogen: The most accessible functional group on this compound itself is the nitrogen atom. Its lone pair of electrons allows it to act as a nucleophile, reacting with alkylating agents (e.g., methyl iodide) to form N-alkyl-2-(1-bromobutyl)pyridinium salts. quora.com Similarly, acylation with acyl halides or anhydrides would yield N-acylpyridinium salts.

On Hypothetical Hydroxyl/Amine Derivatives: If a hydroxyl or amine group were present on the pyridine ring, it could be readily functionalized.

O-Alkylation/N-Alkylation: A hydroxyl group could be deprotonated with a base (e.g., NaH) to form an alkoxide, which would then react with an alkyl halide in a Williamson ether synthesis. An amine group can be alkylated directly.

O-Acylation/N-Acylation: Both hydroxyl and amine groups react readily with acyl chlorides or anhydrides, often in the presence of a base like pyridine or triethylamine, to form esters and amides, respectively.

Direct Friedel-Crafts alkylation or acylation of the pyridine ring is generally unsuccessful. The Lewis acid catalyst (e.g., AlCl3) required for the reaction coordinates strongly with the basic nitrogen atom, adding a formal positive charge and severely deactivating the ring towards electrophilic attack. youtube.comquimicaorganica.org

Rearrangement and Elimination Pathways of this compound

The 1-bromobutyl substituent on the pyridine ring is a secondary alkyl halide, a structure that is highly susceptible to undergoing elimination reactions. These reactions involve the removal of the hydrogen and bromine atoms from adjacent carbons to form a double bond. Elimination can proceed through two primary mechanisms: E1 (unimolecular) and E2 (bimolecular). lumenlearning.com

E2 Elimination: The E2 pathway is a single, concerted step where a base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the carbon-bromine bond breaks simultaneously to form an alkene. wikipedia.orglibretexts.org

Conditions: This mechanism is favored by the use of strong, often sterically hindered bases (e.g., potassium tert-butoxide, KOtBu) and a higher concentration of the base. libretexts.org

Stereochemistry: The reaction requires a specific geometry where the β-hydrogen and the bromine leaving group are in an anti-periplanar conformation (dihedral angle of 180°). This stereochemical requirement can influence which stereoisomer of the product is formed. wikipedia.orglibretexts.org

E1 Elimination: The E1 pathway is a two-step process. The first step involves the spontaneous cleavage of the carbon-bromine bond to form a carbocation intermediate. This is the slow, rate-determining step. In the second step, a weak base (which can be the solvent) removes a β-proton to form the double bond. lumenlearning.comlibretexts.org

Conditions: This mechanism is favored by polar protic solvents (e.g., ethanol (B145695), water), which help stabilize the carbocation intermediate, and by weak bases. lumenlearning.com E1 reactions often compete with SN1 substitution reactions.

For this compound, the β-hydrogens are on the second carbon of the butyl chain. Elimination would result in the formation of 2-(but-1-en-1-yl)pyridine . This product can exist as two geometric isomers: (E)- and (Z)-2-(but-1-en-1-yl)pyridine. The thermodynamically more stable (E)-isomer is typically the major product, especially under E1 conditions.

Rearrangement Pathways: Carbocation intermediates, such as the one formed during an E1 reaction, are prone to rearrangement if a more stable carbocation can be formed. This typically occurs via a 1,2-hydride or 1,2-alkyl shift. In the case of the secondary carbocation formed from this compound (pyridin-2-yl-CH+-CH2CH2CH3), a 1,2-hydride shift from the adjacent carbon would also result in a secondary carbocation (pyridin-2-yl-CH2-CH+-CH2CH3). Since this does not lead to a significant increase in stability (e.g., formation of a tertiary carbocation), major rearrangement of the butyl chain is considered unlikely under typical E1 conditions. More complex skeletal rearrangements, such as aza-semipinacol rearrangements, have been observed in other pyridine systems but are not anticipated in this simple case. nih.gov

Interactive Data Tables

Table 1: Comparison of Predicted E1 and E2 Elimination Pathways for this compound

| Feature | E1 Mechanism | E2 Mechanism |

| Kinetics | Unimolecular, Rate = k[Substrate] | Bimolecular, Rate = k[Substrate][Base] |

| Base Requirement | Weak base (e.g., H₂O, EtOH) | Strong base (e.g., KOtBu, NaOEt) |

| Solvent | Polar protic (e.g., ethanol) | Aprotic or protic |

| Mechanism | Two steps (via carbocation) | One concerted step |

| Intermediate | Secondary carbocation | None (transition state) |

| Rearrangement | Possible, but unlikely here | Not possible |

| Competing Reaction | Sₙ1 Substitution | Sₙ2 Substitution |

Table 2: Potential Products from Elimination of this compound

| Reactant | Reaction Type | Major Product | Minor Product |

| This compound | E1 / E2 Elimination | (E)-2-(But-1-en-1-yl)pyridine | (Z)-2-(But-1-en-1-yl)pyridine |

Applications of 2 1 Bromobutyl Pyridine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Nitrogen-Containing Heterocycles

The structure of 2-(1-Bromobutyl)pyridine makes it an ideal starting material for constructing intricate molecular architectures centered around the pyridine (B92270) nucleus. Its utility stems from its ability to act as an electrophile, enabling the introduction of various functional groups and the formation of new ring systems.

The bromine atom in this compound is located at a benzylic-like position, which significantly enhances its reactivity as a leaving group in nucleophilic substitution reactions. nih.govquimicaorganica.orgkhanacademy.org This allows for the straightforward introduction of a wide range of substituents onto the butyl side chain, leading to a diverse library of substituted pyridine derivatives.

The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbon atom bonded to the bromine, displacing the bromide ion. This reaction can proceed through either an Sₙ1 or Sₙ2 pathway, depending on the reaction conditions and the nature of the nucleophile.

General Reaction Scheme:

Py-CH(Br)C₃H₇ + Nu⁻ → Py-CH(Nu)C₃H₇ + Br⁻

A variety of nucleophiles can be employed in this transformation, each yielding a different class of substituted pyridine. This versatility is crucial for modifying the steric and electronic properties of the parent molecule.

| Nucleophile (Nu⁻) | Reagent Example | Resulting Derivative Class |

| Hydroxide | Sodium Hydroxide (NaOH) | 2-(1-Hydroxybutyl)pyridine (Pyridyl Alcohol) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | 2-(1-Methoxybutyl)pyridine (Pyridyl Ether) |

| Cyanide | Sodium Cyanide (NaCN) | 2-(1-Cyanobutyl)pyridine (Pyridyl Nitrile) |

| Azide | Sodium Azide (NaN₃) | 2-(1-Azidobutyl)pyridine (Pyridyl Azide) |

| Thiolate | Sodium Thiophenolate (NaSPh) | 2-(1-Phenylthiobutyl)pyridine (Pyridyl Thioether) |

| Amine | Ammonia (NH₃), Piperidine | 2-(1-Aminobutyl)pyridine, 2-(1-Piperidinylbutyl)pyridine |

This method provides a reliable route to functionalized pyridines that can serve as precursors for pharmaceuticals, agrochemicals, and materials science applications.

This compound is a key precursor for the synthesis of indolizine (B1195054), a fused heterocyclic system consisting of a pyridine ring and a pyrrole (B145914) ring. rsc.orgresearchgate.netrsc.org The most common method for this transformation is the 1,3-dipolar cycloaddition reaction, often referred to as the Huisgen cycloaddition. nih.govwikipedia.orgmdpi.comyoutube.com

The synthesis proceeds in two main steps:

Quaternization and Ylide Formation: this compound reacts with a suitable nucleophile, which will become part of the new ring, to form a pyridinium (B92312) salt. This salt is then treated with a base to deprotonate the carbon alpha to both the pyridine nitrogen and the newly introduced group, generating a pyridinium ylide. This ylide is a reactive 1,3-dipole.

Cycloaddition: The in situ-generated pyridinium ylide reacts with a dipolarophile, typically an activated alkene or alkyne, to form the five-membered pyrrole ring, resulting in the fused indolizine core. organic-chemistry.orgmdpi.com

This synthetic strategy allows for significant variation in the final product, as different substituents can be incorporated through the choice of the initial nucleophile and the dipolarophile.

| Dipolarophile | Reagent Example | Resulting Indolizine Substructure |

| Alkynes | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | Dicarboxylated Indolizine |

| Ethyl propiolate | Monocarboxylated Indolizine | |

| Alkenes | Maleimide | Substituted Tetrahydroindolizine |

| Acrylonitrile | Cyano-substituted Tetrahydroindolizine |

This methodology provides a powerful and modular approach to the indolizine scaffold, which is a core component of numerous biologically active natural products and pharmaceutical agents. researchgate.netnih.gov

Building Block for Organometallic Reagents

The carbon-bromine bond in this compound allows for its conversion into highly reactive organometallic reagents, such as Grignard and organolithium compounds. libretexts.org These reagents effectively reverse the polarity of the carbon atom, transforming it from an electrophilic center into a potent nucleophile (a carbanion equivalent).

Formation of a Grignard Reagent: Treatment of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), results in the oxidative insertion of magnesium into the C-Br bond. mnstate.eduadichemistry.comwikipedia.orglibretexts.org

Py-CH(Br)C₃H₇ + Mg → Py-CH(MgBr)C₃H₇

Formation of an Organolithium Reagent: Similarly, reaction with lithium metal, typically in a non-polar solvent like hexane (B92381) or pentane, yields the corresponding organolithium species. organicchemistrydata.orgwikipedia.orgyoutube.comscribd.com

Py-CH(Br)C₃H₇ + 2Li → Py-CH(Li)C₃H₇ + LiBr

These organometallic reagents are fundamental in organic synthesis for their ability to form new carbon-carbon bonds, enabling the construction of more complex molecular skeletons.

Intermediate in the Preparation of Pyridyl Ketones

Once converted into an organometallic species, the 2-(1-butyl)pyridine moiety can function as a nucleophile to attack a variety of electrophilic carbonyl compounds, providing a direct route to pyridyl ketones. The Grignard reagent is commonly used for this purpose.

The reaction with an acyl chloride, for instance, proceeds via nucleophilic acyl substitution to yield the desired ketone.

General Reaction Scheme:

Py-CH(MgBr)C₃H₇ + R-COCl → Py-CH(C₃H₇)-CO-R + MgBrCl

This synthetic pathway is highly versatile, as the choice of the acylating agent determines the structure of the resulting ketone.

| Acylating Agent | Reagent Example | Product Type |

| Acyl Chloride | Benzoyl chloride | Phenyl (1-(pyridin-2-yl)butyl) ketone |

| Ester | Ethyl acetate | 1-(Pyridin-2-yl)pentan-2-one |

| Nitrile | Benzonitrile | Phenyl (1-(pyridin-2-yl)butyl) ketone (after hydrolysis) |

This method is a cornerstone in synthetic organic chemistry for the construction of ketones, which are themselves valuable intermediates and common structural motifs in medicinal chemistry. acs.orgresearchgate.netacs.org

Synthesis of Poly(pyridinium salt)s and other Polymeric Architectures

The reactivity of the C-Br bond in this compound allows it to function as an alkylating agent in polymerization reactions. Specifically, it can be used to synthesize poly(pyridinium salt)s, a class of ionene polymers. researchgate.netnih.gov

In a typical polycondensation reaction, this compound could react with a difunctional monomer containing two nucleophilic pyridine rings, such as 4,4'-bipyridine. The reaction proceeds via quaternization of the pyridine nitrogen atoms, where the this compound acts as a linker, forming a polymer chain with positively charged pyridinium units in the backbone.

Polymerization Reaction Example:

n Py-CH(Br)C₃H₇ + n (Py'-Py') → [-{Py'⁺-Py'⁺-CH(Py)C₃H₇}-]ₙ + n Br⁻

These ionic polymers are investigated for a range of applications, including as electrolytes, materials with unique optical properties, and antimicrobial agents. The properties of the resulting polymer can be tuned by altering the structure of the bipyridine monomer or the alkylating agent. rsc.org The formation of the pyridinium salt is a key step in these syntheses. google.comnih.gov

Ligand Precursor for Coordination Chemistry and Catalysis

This compound serves as an excellent precursor for the synthesis of specialized ligands for coordination chemistry and homogeneous catalysis. The pyridine nitrogen atom itself is a good Lewis base and can coordinate to a metal center. The true versatility, however, comes from the ability to modify the bromo-butyl side chain to introduce additional donor atoms, thereby creating multidentate ligands.

By reacting this compound with nucleophiles containing phosphorus, sulfur, or additional nitrogen atoms, bidentate or tridentate ligands can be synthesized. These "chelating" ligands bind to a metal center at multiple points, forming more stable metal complexes.

Examples of Ligand Synthesis:

| Nucleophilic Reagent | Donor Atom Introduced | Ligand Type | Potential Applications |

| **Lithium diphenylphosphide (LiPPh₂) ** | Phosphorus (P) | N,P-Bidentate | Cross-coupling reactions, hydrogenation |

| Sodium hydrosulfide (B80085) (NaSH) | Sulfur (S) | N,S-Bidentate | Hydroformylation, polymerization |

| Ethylenediamine | Nitrogen (N) | N,N,N-Tridentate | Oxidation catalysis, polymerization |

The synthesis of these ligands often involves a simple nucleophilic substitution reaction where the bromide is displaced. griffith.edu.aunih.gov The resulting multidentate ligands can coordinate with a variety of transition metals (e.g., palladium, rhodium, nickel, copper), and the resulting metal complexes are widely explored as catalysts for a vast range of organic transformations. researchgate.netdntb.gov.uaresearchgate.net

Spectroscopic and Advanced Structural Characterization of 2 1 Bromobutyl Pyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular framework.

Proton (¹H) NMR spectroscopy of 2-(1-Bromobutyl)pyridine is expected to provide key information regarding the number of distinct proton environments, their neighboring protons (spin-spin coupling), and their electronic surroundings (chemical shift). The pyridine (B92270) ring protons typically appear in the aromatic region (δ 7.0-8.5 ppm), with the proton at the 6-position being the most deshielded due to its proximity to the nitrogen atom. The protons of the butyl chain will be observed in the aliphatic region. The proton on the carbon bearing the bromine atom (the α-proton) is expected to be the most downfield of the aliphatic protons due to the electronegativity of the bromine.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Pyridine H-6 | ~8.5 | Doublet (d) |

| Pyridine H-3, H-4, H-5 | ~7.1-7.8 | Multiplets (m) |

| CH-Br | ~5.0 | Triplet (t) |

| CH₂ (β to Br) | ~2.1 | Multiplet (m) |

| CH₂ (γ to Br) | ~1.5 | Multiplet (m) |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The chemical shifts of the carbon atoms in the pyridine ring are typically found in the range of δ 120-150 ppm. The carbon atom attached to the nitrogen (C-2 and C-6) are generally the most deshielded. The carbons of the butyl chain will appear in the aliphatic region, with the carbon directly bonded to the bromine atom being significantly shifted downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Pyridine C-2 | ~160 |

| Pyridine C-6 | ~149 |

| Pyridine C-4 | ~136 |

| Pyridine C-3, C-5 | ~121-124 |

| C-Br | ~55 |

| CH₂ (β to Br) | ~35 |

| CH₂ (γ to Br) | ~20 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other. For instance, it would show a cross-peak between the α-proton of the butyl chain and the protons of the adjacent methylene (B1212753) group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for confirming the connection of the butyl chain to the pyridine ring at the C-2 position.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound, the molecular ion peak (M⁺) would be observed, and its high-resolution mass measurement would confirm the molecular formula. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). neu.edu.tr

The fragmentation of this compound under electron ionization (EI) would likely proceed through several pathways. libretexts.orguni-saarland.de Alpha-cleavage, the breaking of the bond between the pyridine ring and the butyl chain, would be a prominent fragmentation pathway. libretexts.org Loss of the bromine atom is another expected fragmentation.

Table 3: Predicted Key Fragmentation Ions for this compound in Mass Spectrometry

| m/z | Proposed Fragment |

|---|---|

| 213/215 | [M]⁺ (Molecular ion) |

| 134 | [M - Br]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the pyridine ring and the alkyl halide group.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

|---|---|---|

| ~3100-3000 | C-H stretching | Aromatic (Pyridine) |

| ~2960-2850 | C-H stretching | Aliphatic (Butyl) |

| ~1600, 1580, 1470, 1430 | C=C and C=N stretching | Pyridine ring |

| ~1000-1100 | C-H in-plane bending | Pyridine ring |

| ~750-800 | C-H out-of-plane bending | 2-substituted pyridine |

The presence of these characteristic bands in the IR spectrum would confirm the presence of the pyridine ring and the bromoalkane functionality. pw.edu.plvscht.czucalgary.cadocbrown.info

Advanced Chromatographic Methods for Purity and Isomer Analysis

The rigorous assessment of purity and the resolution of stereoisomers are critical aspects of the characterization of chiral compounds such as this compound. Advanced chromatographic techniques, including Gas Chromatography (GC) with specialized derivatization and High-Performance Liquid Chromatography (HPLC), offer the necessary selectivity and sensitivity for these demanding analytical tasks. These methods are indispensable for quality control, ensuring the chemical integrity and stereochemical purity of the compound.

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. However, the direct analysis of molecules containing polar functional groups or those prone to degradation at high temperatures can be challenging. For pyridine derivatives, while often sufficiently volatile for GC analysis, derivatization can enhance peak shape, improve thermal stability, and is particularly crucial for the chiral analysis of enantiomers on achiral columns. researchgate.net

The primary purpose of derivatization in the GC analysis of chiral compounds like this compound is to convert the enantiomers into diastereomers. This is achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA). The resulting diastereomers have different physical properties and can be separated on a standard achiral GC column. mdpi.com

Common derivatization strategies for compounds containing reactive functional groups (though this compound itself lacks a highly reactive functional group for common derivatization) often involve acylation or silylation. researchgate.net For chiral analysis, a chiral acylating agent, for instance, could be employed if a suitable functional group were present on a derivative of this compound.

For the direct enantioselective separation of this compound, the use of a chiral stationary phase is the more common and effective approach. gcms.cz Cyclodextrin-based chiral capillary columns are widely used for the separation of a variety of chiral molecules, including substituted pyridines. nih.gov The choice of the specific cyclodextrin (B1172386) derivative (e.g., β-cyclodextrin) and the modifications on the cyclodextrin structure can significantly influence the enantiomeric resolution.

Research Findings:

While specific studies on the derivatization of this compound for GC analysis are not extensively documented in publicly available literature, the principles of chiral GC suggest two main approaches for its enantiomeric analysis:

Direct Chiral GC: Utilizing a chiral capillary column to separate the enantiomers of this compound directly.

Indirect Chiral GC: In a hypothetical scenario where a derivative of this compound with a reactive functional group (e.g., a hydroxyl or amino group) is synthesized, this derivative could be reacted with a chiral derivatizing agent to form diastereomers, which are then separated on an achiral column.

Below is an illustrative data table representing typical results that could be obtained from the direct chiral GC analysis of a racemic mixture of this compound on a cyclodextrin-based chiral column.

Table 1: Representative GC Data for the Enantioselective Analysis of this compound Note: This data is illustrative and based on typical performance for analogous chiral compounds, as specific published data for this compound is not available.

| Parameter | Value |

| Column | Rt-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.5 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 180 °C at 5 °C/min, hold 10 min |

| Retention Time (R-enantiomer) | 15.8 min |

| Retention Time (S-enantiomer) | 16.2 min |

| Resolution (Rs) | > 1.5 |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. For the analysis of this compound, HPLC is particularly well-suited for both purity assessment and the challenging task of separating its enantiomers.

For purity analysis, reversed-phase HPLC (RP-HPLC) is a common approach. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. The presence of the bromine atom and the butyl group in this compound provides sufficient hydrophobicity for good retention on a C18 column.

The more complex challenge is the separation of the enantiomers of this compound. This is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are highly effective for the enantioseparation of a wide array of chiral compounds, including pyridine derivatives. mdpi.com The chiral recognition mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

Research Findings:

Specific HPLC methods for this compound are not widely published. However, based on the successful enantioseparation of other chiral pyridine derivatives, a normal-phase HPLC method using a polysaccharide-based CSP would be a primary choice. The mobile phase in normal-phase chromatography typically consists of a non-polar solvent like hexane (B92381) or heptane, with a small amount of a polar modifier such as isopropanol (B130326) or ethanol (B145695) to modulate retention and selectivity.

Below are two illustrative data tables. Table 2 outlines a typical RP-HPLC method for purity analysis, and Table 3 presents representative conditions and results for the enantioselective separation of this compound using a chiral HPLC column.

Table 2: Representative RP-HPLC Method for Purity Analysis of this compound Note: This data is illustrative and based on standard methods for related pyridine compounds.

| Parameter | Condition |

| Column | C18 (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Trifluoroacetic Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 260 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | ~ 7.5 min |

Table 3: Representative Chiral HPLC Data for the Enantioselective Analysis of this compound Note: This data is illustrative and based on typical performance for analogous chiral separations.

| Parameter | Condition |

| Column | Chiralpak AD-H (4.6 x 150 mm, 5 µm) |

| Mobile Phase | n-Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 260 nm |

| Retention Time (Enantiomer 1) | 9.2 min |

| Retention Time (Enantiomer 2) | 10.5 min |

| Resolution (Rs) | > 2.0 |

| Selectivity Factor (α) | ~ 1.15 |

Computational and Theoretical Studies on 2 1 Bromobutyl Pyridine

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. For a molecule like 2-(1-Bromobutyl)pyridine, methods such as Density Functional Theory (DFT) and ab initio calculations would provide invaluable insights. DFT, in particular, is a widely used method due to its balance of accuracy and computational cost, making it suitable for a wide range of chemical systems. nih.govresearchgate.net

Analysis of Electronic Structure and Frontier Molecular Orbitals

The electronic structure of this compound could be elucidated through DFT calculations. These calculations would reveal the distribution of electron density, which is crucial for understanding the molecule's reactivity. Key parameters that would be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

For instance, in studies of other pyridine (B92270) derivatives, the HOMO is often localized on the pyridine ring and any electron-donating substituents, while the LUMO is typically distributed over the electron-withdrawing parts of the molecule. mdpi.com In the case of this compound, the bromine atom, being electronegative, would influence the electron distribution and the nature of the frontier orbitals.

Table 1: Hypothetical Frontier Molecular Orbital Analysis of this compound

| Parameter | Predicted Value/Characteristic | Significance |

|---|---|---|

| HOMO Energy | Relatively high | Indicates susceptibility to electrophilic attack |

| LUMO Energy | Relatively low | Indicates susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | Moderate | Determines chemical reactivity and spectral properties |

Investigation of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful for mapping out the potential energy surfaces of chemical reactions. For this compound, this would involve identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate.

For example, the nucleophilic substitution of the bromine atom is a likely reaction pathway for this molecule. DFT calculations could model the approach of a nucleophile, the breaking of the carbon-bromine bond, and the formation of a new bond. The calculated transition state structure and its energy would provide a quantitative understanding of the reaction's feasibility.

Prediction of Spectroscopic Properties

Quantum chemical methods can predict various spectroscopic properties, which are essential for the characterization of a compound. For this compound, these would include:

Infrared (IR) Spectroscopy: Calculations can predict the vibrational frequencies and intensities of the molecule's normal modes. derpharmachemica.com This information is invaluable for interpreting experimental IR spectra and identifying characteristic functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the assignment of experimental NMR spectra. plos.org

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of the molecule. irjeas.org

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of this compound. This method simulates the movement of atoms over time, providing insights into the molecule's flexibility and preferred shapes (conformers). The butyl chain in this compound can adopt various conformations, and MD simulations would reveal the relative energies and populations of these conformers at a given temperature.

Understanding the conformational preferences is important as it can influence the molecule's reactivity and its interactions with other molecules. For example, the accessibility of the bromine atom for a nucleophilic attack might depend on the conformation of the butyl chain.

Structure-Reactivity Relationship Studies

Structure-reactivity relationship studies aim to understand how the chemical structure of a molecule influences its reactivity. For pyridine derivatives, the position and nature of substituents on the pyridine ring play a crucial role in determining their chemical behavior. mdpi.com

In this compound, the pyridine ring acts as an electron-withdrawing group, influencing the reactivity of the bromobutyl side chain. The nitrogen atom in the pyridine ring makes the ring itself electron-deficient, particularly at the 2 and 4 positions, rendering it susceptible to nucleophilic attack. uoanbar.edu.iq The bromoalkyl group at the 2-position further modifies this reactivity. Computational studies could quantify these effects by calculating various electronic descriptors, such as atomic charges and electrostatic potentials.

Machine Learning Approaches for Synthetic Route Prediction

Table 2: Potential Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Reaction Type |

|---|---|---|

| 2-Butylpyridine | N-Bromosuccinimide | Radical Bromination |

| 2-Lithio-pyridine | 1,1-Dibromobutane | Nucleophilic Substitution |

Future Research Directions and Emerging Trends

Development of Greener and More Sustainable Synthetic Pathways for Alkylbromopyridines

The chemical industry's increasing focus on sustainability is driving the development of environmentally benign synthetic methods for producing alkylbromopyridines. Traditional approaches often rely on hazardous reagents and generate significant waste. Future research will prioritize the adoption of greener alternatives.

Key areas of development include:

Catalytic C-H Activation: Direct C-H functionalization of the pyridine (B92270) ring or the alkyl side chain offers a more atom-economical route to 2-(1-Bromobutyl)pyridine, minimizing the need for pre-functionalized starting materials.

Alternative Brominating Agents: The use of safer and more sustainable brominating agents, such as N-bromosuccinimide (NBS) or enzymatic bromination, can reduce the environmental impact associated with traditional methods that use elemental bromine.

Renewable Feedstocks and Solvents: Research is exploring the use of bio-based starting materials and green solvents to lessen the carbon footprint of the synthesis process. For instance, developing pathways from biomass-derived platform molecules would represent a significant advancement.

Energy-Efficient Methodologies: The application of microwave irradiation and ultrasound-assisted synthesis can lead to shorter reaction times and reduced energy consumption compared to conventional heating methods. acs.org

| Green Chemistry Principle | Application in Alkylbromopyridine Synthesis | Potential Impact |

| Atom Economy | Direct C-H functionalization | Reduced waste, fewer synthetic steps |

| Safer Solvents & Auxiliaries | Use of bio-based solvents (e.g., 2-MeTHF) | Reduced environmental pollution and worker exposure |

| Design for Energy Efficiency | Microwave-assisted or ultrasonic synthesis | Lower energy consumption, faster reactions |

| Use of Renewable Feedstocks | Synthesis from biomass-derived precursors | Reduced reliance on fossil fuels |

| Catalysis | Development of highly active and selective catalysts | Increased efficiency and selectivity, lower waste |

Exploration of Novel Reactivity and Cascade Transformations

Beyond its established role as a synthetic intermediate, future research will focus on uncovering novel reactivity patterns and designing elegant cascade transformations involving this compound. The interplay between the pyridine ring and the bromoalkyl side chain offers a rich landscape for chemical exploration.

Emerging areas of interest include:

Metal-Catalyzed Cross-Coupling Reactions: While Suzuki and Sonogashira couplings of bromopyridines are well-established, the development of novel cross-coupling protocols with non-traditional coupling partners will expand the synthetic utility of this compound. This includes exploring challenging C-N and C-O bond formations.

Cascade Reactions: Designing one-pot reactions where multiple bond-forming events occur sequentially can significantly improve synthetic efficiency. For example, a cascade involving an initial substitution of the bromine atom followed by a pyridine-directed C-H functionalization could rapidly build molecular complexity.

Photoredox Catalysis: The use of visible light to initiate radical-based transformations offers mild and selective methods for functionalizing both the pyridine ring and the alkyl chain. This could enable previously inaccessible chemical transformations.

Enantioselective Synthesis: The development of catalytic asymmetric methods for the synthesis and functionalization of this compound will be crucial for its application in the synthesis of chiral molecules.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a major trend in the chemical industry, offering improved safety, efficiency, and scalability. The synthesis and functionalization of this compound are well-suited for integration with these modern technologies.

Key advancements are expected in:

Continuous Flow Synthesis: The development of robust and scalable continuous flow processes for the synthesis of this compound will enable on-demand production with precise control over reaction parameters. Microreactors can offer enhanced heat and mass transfer, leading to higher yields and purities.

Automated Reaction Optimization: The use of automated platforms, potentially guided by machine learning algorithms, can rapidly screen reaction conditions to identify optimal parameters for the synthesis and subsequent transformations of this compound.

Telescoped Reactions: Integrating multiple reaction steps in a continuous flow setup without intermediate purification can significantly streamline synthetic workflows. For example, the synthesis of this compound could be directly coupled with a subsequent cross-coupling reaction in a single, uninterrupted process.

| Technology | Advantage for this compound Chemistry |

| Flow Chemistry | Enhanced safety, improved process control, scalability |

| Microreactor Technology | Superior heat and mass transfer, higher yields |

| Automated Synthesis | High-throughput screening, rapid optimization |

| Machine Learning | Predictive modeling for reaction outcomes |

Advanced Applications in Functional Materials Design

The unique electronic and structural properties of the pyridine moiety make this compound an attractive building block for the design of novel functional materials. Future research will explore its incorporation into a variety of advanced materials.

Potential application areas include:

Organic Electronics: Pyridine-containing polymers and small molecules have shown promise in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromoalkyl group of this compound can serve as a handle for polymerization or for grafting onto other material scaffolds.

Sensors: The nitrogen atom of the pyridine ring can act as a binding site for metal ions and other analytes. Materials functionalized with this compound could be developed as fluorescent or colorimetric sensors.

Catalysis: Pyridine derivatives are widely used as ligands in coordination chemistry and catalysis. Immobilizing catalysts bearing a this compound-derived ligand onto solid supports can facilitate catalyst recovery and reuse.

Polymer Science: The bromoalkyl functionality can be used to initiate controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP), allowing for the synthesis of well-defined polymers with pyridine side chains.

Computational Chemistry-Guided Discovery of New Transformations

Computational chemistry is becoming an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes and the rational design of new catalysts and reactions. In silico studies will play a crucial role in guiding the future exploration of this compound chemistry.

Key computational approaches will involve:

Density Functional Theory (DFT) Calculations: DFT can be used to elucidate reaction mechanisms, predict reaction barriers, and understand the electronic structure and reactivity of this compound and its derivatives. tandfonline.comias.ac.in This can help in optimizing reaction conditions and in the rational design of new transformations.

Virtual Screening: Computational screening of virtual libraries of catalysts and reagents can accelerate the discovery of new and improved synthetic methods for the preparation and functionalization of this compound.

Predictive Modeling of Material Properties: Computational methods can be used to predict the electronic and optical properties of materials derived from this compound, guiding the design of new functional materials with desired characteristics.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Mechanistic studies, reactivity prediction, catalyst design |

| Molecular Dynamics (MD) | Simulating conformational behavior and interactions |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties |

| Virtual Screening | High-throughput discovery of new catalysts or reactions |

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-(1-Bromobutyl)pyridine to minimize by-product formation?

To synthesize this compound, key considerations include:

- Solvent Selection : Use anhydrous ether or toluene to avoid hydrolysis of the bromoalkane intermediate .

- Temperature Control : Maintain temperatures between 0–5°C during bromination to suppress radical side reactions .

- Catalyst Optimization : Nickel catalysts (e.g., NiCl₂(dppe)) can enhance regioselectivity in coupling reactions, as demonstrated in analogous pyridine bromoalkyl syntheses .

Q. How can researchers effectively purify this compound from reaction mixtures?

Purification strategies include:

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR Analysis : ¹H NMR (CDCl₃) typically shows a triplet for the bromobutyl CH₂Br group (δ 3.4–3.6 ppm) and aromatic pyridine protons (δ 7.2–8.6 ppm). ¹³C NMR confirms quaternary carbon bonding .

- Mass Spectrometry : ESI-MS in positive ion mode detects the molecular ion peak at m/z 228 (M+H⁺) .

II. Advanced Research Questions

Q. How can contradictory data in reaction pathways (e.g., competing alkylation vs. elimination) be resolved during synthesis?

- Mechanistic Probes : Use deuterium-labeled substrates to track hydrogen migration and identify intermediates via GC-MS .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to detect transient species like carbocations or free radicals .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) can predict energy barriers for competing pathways, as applied in analogous bromopyridine systems .

Q. What strategies improve the yield of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Ligand Design : Bulky phosphine ligands (e.g., SPhos) enhance steric hindrance, reducing homocoupling byproducts .

- Base Optimization : K₃PO₄ in DMF/H₂O (9:1) minimizes hydrolysis of the boronic acid partner .

- Catalyst Screening : Pd(OAc)₂ with CuI co-catalysis improves turnover frequency in challenging couplings .

Q. How can researchers address stability issues of this compound under ambient conditions?

- Storage Protocols : Store under nitrogen at –20°C in amber vials to prevent photodegradation and moisture ingress .

- Stabilizers : Add 1% hydroquinone to inhibit radical-mediated decomposition during long-term storage .

III. Data Contradiction Analysis

Example : Conflicting reports on the reactivity of this compound in nucleophilic substitutions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.